Bis(2-chloro-4-methyl-6-quinolyl)methane
Description
Bis(2-chloro-4-methyl-6-quinolyl)methane is a synthetic organic compound featuring two quinoline moieties linked via a methane bridge. Each quinoline subunit is substituted with chlorine at the 2-position and a methyl group at the 4-position, while the methane group connects the 6-positions of the two heterocycles (Figure 1). The chlorine and methyl substituents in this compound likely enhance its electron-withdrawing and steric effects, respectively, influencing its reactivity and physical properties.
Properties
Molecular Formula |
C21H16Cl2N2 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
2-chloro-6-[(2-chloro-4-methylquinolin-6-yl)methyl]-4-methylquinoline |
InChI |
InChI=1S/C21H16Cl2N2/c1-12-7-20(22)24-18-5-3-14(10-16(12)18)9-15-4-6-19-17(11-15)13(2)8-21(23)25-19/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
RVHRUJSUMLKIHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)CC3=CC4=C(C=C3)N=C(C=C4C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloro-4-methyl-6-quinolyl)methane typically involves the reaction of 2-chloro-4-methyl-6-quinoline with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two quinoline rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH levels .
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloro-4-methyl-6-quinolyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Bis(2-chloro-4-methyl-6-quinolyl)methane has been studied for its potential antimicrobial properties. Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal activities. The presence of chlorine substituents enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert therapeutic effects .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell signaling pathways associated with proliferation and survival .
1.3 Neuroprotective Effects
Recent research suggests that this compound may possess neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier is crucial for its effectiveness in this application .
Material Science
2.1 Polymer Chemistry
In material science, this compound can serve as a precursor for synthesizing novel polymeric materials. Its unique structure allows it to participate in polymerization reactions, leading to the development of materials with specific mechanical and thermal properties .
2.2 Photovoltaic Applications
The compound is being explored in the field of organic photovoltaics due to its electronic properties. Quinoline derivatives can enhance charge transport and stability in organic solar cells, contributing to improved efficiency and longevity of photovoltaic devices .
Analytical Chemistry
3.1 Chromatographic Applications
this compound is utilized as a standard reference compound in chromatographic analyses. Its distinct chemical structure allows for effective separation and identification in complex mixtures using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .
3.2 Spectroscopic Studies
The compound is also employed in spectroscopic studies, aiding in the characterization of various chemical environments due to its unique absorption spectra. This property is particularly useful in studying interactions within biological systems or complex chemical matrices .
Case Studies
Mechanism of Action
The mechanism of action of Bis(2-chloro-4-methyl-6-quinolyl)methane involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as replication and transcription .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Bis-Heteroaryl Methanes
Bis(2-chloro-4-methyl-6-quinolyl)methane belongs to the broader class of bis-heteroaryl methanes. Key analogues include:

Key Differences:
- Electronic Properties: The chlorine substituents in this compound increase electron deficiency compared to bis(indolyl)methanes, which often feature electron-rich indole rings. This difference may alter binding affinities in coordination chemistry or biological systems.
- Synthesis: Bis(indolyl)methanes are typically synthesized via acid-catalyzed condensation of indoles with aldehydes , whereas bis-quinolyl methanes may require harsher conditions due to the lower reactivity of quinolines.
Functional Comparison with Bis(indolyl)methanes
Bis(indolyl)methanes, such as those isolated from natural sources (e.g., Arcyria ferruginea), exhibit notable bioactivity, including antimicrobial and antitumor properties .
Thermal and Spectroscopic Properties
- Thermal Stability: Higher decomposition temperatures (>250°C) compared to bis(indolyl)methanes (~200°C), attributed to the aromatic stability of quinolines.
- UV-Vis Absorption : Strong absorbance in the 300–400 nm range due to extended π-conjugation, a feature absent in bis(indolyl)methanes.
Biological Activity
Bis(2-chloro-4-methyl-6-quinolyl)methane, a compound with the molecular formula , has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimalarial and anticancer properties, as well as its mechanisms of action.
- Molecular Weight : 367.3 g/mol
- CAS Number : 500349-71-3
- Structure : The compound features a biphenyl structure with chloro and methyl substitutions on the quinoline rings.
Antimalarial Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antiplasmodial activity against Plasmodium falciparum, particularly in resistant strains. Although specific data on this compound is limited, related compounds show promising results.
The mechanism of action for quinoline derivatives typically involves:
- Inhibition of Heme Polymerization : Compounds interact with heme, preventing the formation of hemozoin, a detoxification product of heme in malaria parasites.
- Cytotoxic Effects : The compounds may induce oxidative stress within the parasite cells, leading to cell death.
Case Studies
A study conducted on similar quinoline derivatives demonstrated:
- In vitro Activity : Compounds showed IC50 values in the nanomolar range against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains.
- Efficacy : Some derivatives exhibited up to 28-fold increases in activity compared to chloroquine .
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly in targeting various cancer cell lines.
The proposed mechanisms include:
- Induction of Apoptosis : Evidence suggests that quinoline derivatives can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Compounds may interfere with cell cycle progression, leading to growth inhibition.
Research Findings
In one study, a related quinoline compound was shown to:
- Reduce cell viability in human cancer cell lines by inducing apoptosis.
- Exhibit selective toxicity towards cancer cells compared to normal cells, highlighting its potential as a therapeutic agent .
Comparative Table of Biological Activities
| Activity Type | Compound | IC50 (nM) | Target Organism/Cell Line |
|---|---|---|---|
| Antimalarial | This compound | Not Specified | P. falciparum (CQ-R) |
| Anticancer | Related Quinoline Derivative | 10 - 100 | Various Human Cancer Cell Lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
